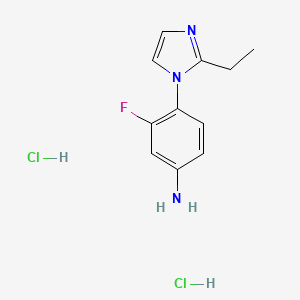

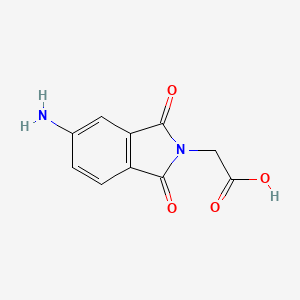

![molecular formula C17H12N2O6S B2732126 2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 685130-32-9](/img/structure/B2732126.png)

2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is a chemical compound with the molecular formula C17H12N2O6S and a molar mass of 372.35 . It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products . This compound is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles that have been synthesized and evaluated for their anticancer activity .

Synthesis Analysis

The synthesis of related compounds involves the design of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties, synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis route involves the creation of novel organoselenium compounds incorporating the benzo [d] [1,3]dioxole subunit .Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include a Pd-catalyzed C-N cross-coupling . The reaction mixture is typically filtered, and the filtrate is concentrated under vacuum to remove the solvent .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For example, the energy gap value in a related compound indicates good stability and a high chemical hardness .Scientific Research Applications

Organoselenium Chemistry

Organoselenium compounds, including those incorporating the benzo[d][1,3]dioxole subunit, have attracted significant interest due to their diverse applications. These compounds find use in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The unique structural motif of benzo[d][1,3]dioxole contributes to their versatility.

Antitumor Properties

Research has explored the antitumor potential of benzo[d][1,3]dioxole derivatives. These compounds exhibit inhibitory effects on cancer cells, making them promising candidates for cancer therapy. Mechanistic studies have investigated their impact on cell apoptosis and cell cycle progression .

COX-2 Inhibition

The COX-2 enzyme plays a role in inflammation and pain. Some benzo[d][1,3]dioxole derivatives exhibit COX-2 inhibitory activity, potentially contributing to anti-inflammatory effects .

Cardiovascular Effects

A specific bioactive compound within this class, LASSBio-294, has shown inotropic and vasodilatory effects. These cardiovascular properties highlight the potential therapeutic applications of benzo[d][1,3]dioxole derivatives .

Rheumatic and Arthritic Conditions

Benzo[d][1,3]dioxole-5-yl derivatives have been investigated for their efficacy in treating rheumatic diseases, including rheumatoid arthritis and osteoarthritis .

Mechanism of Action

While the specific mechanism of action for “2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is not mentioned in the search results, related compounds have shown anticancer activity. For example, one compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Future Directions

properties

IUPAC Name |

2-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S/c20-14-7-13(26-15-10(17(22)23)2-1-5-18-15)16(21)19(14)9-3-4-11-12(6-9)25-8-24-11/h1-6,13H,7-8H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYDCZZTGKLTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC3=C(C=C2)OCO3)SC4=C(C=CC=N4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

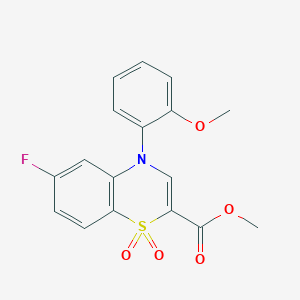

![2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2732046.png)

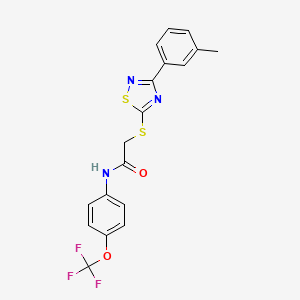

![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2732048.png)

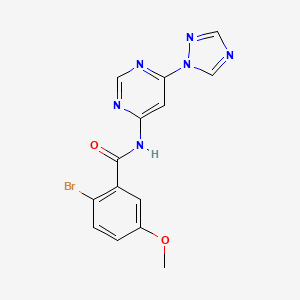

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2732052.png)

![3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2732053.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732059.png)

![Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate](/img/structure/B2732061.png)

![N-(4-ethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2732062.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2732064.png)